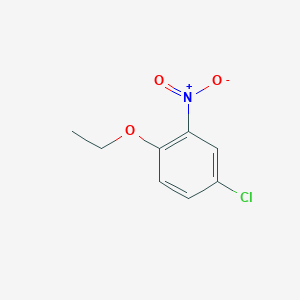

4-Chloro-1-ethoxy-2-nitrobenzene

Description

Contextualization of Nitrobenzene (B124822) Derivatives in Advanced Organic Synthesis

Nitrobenzene and its derivatives are foundational pillars in the field of advanced organic synthesis. unpatti.ac.idwikipedia.org These aromatic compounds, characterized by the presence of a nitro group (-NO2) attached to a benzene (B151609) ring, serve as versatile starting materials and intermediates for the production of a vast array of complex organic molecules. ontosight.aibritannica.comchemcess.com Their significance stems from the profound influence of the nitro group on the chemical reactivity of the aromatic ring. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution, a feature that is extensively exploited in synthetic chemistry. numberanalytics.comwikipedia.org Furthermore, the nitro group itself can be readily transformed into a variety of other functional groups, most notably the amino group (-NH2) through reduction, providing a gateway to anilines, which are crucial precursors for pharmaceuticals, dyes, and polymers. wikipedia.orgchemcess.com

Significance and Unique Structural Features of 4-Chloro-1-ethoxy-2-nitrobenzene

Among the myriad of substituted nitrobenzenes, this compound stands out due to its unique combination of functional groups. Its structure features a benzene ring substituted with a chloro group at the 4-position, an ethoxy group at the 1-position, and a nitro group at the 2-position. This specific arrangement of an electron-withdrawing nitro group, a deactivating but ortho-, para-directing chloro group, and an activating, ortho-, para-directing ethoxy group creates a complex interplay of electronic effects that dictates its reactivity. The presence of these three distinct functional groups provides multiple sites for chemical modification, making it a valuable intermediate in multi-step organic syntheses.

Scope and Interdisciplinary Relevance of the Research Outline

The study of this compound holds interdisciplinary relevance, extending from fundamental organic chemistry to applied fields such as medicinal chemistry and materials science. Its potential as a building block for the synthesis of pharmacologically active compounds and novel materials underscores the importance of a thorough understanding of its chemical properties and reactivity. Research into this compound contributes to the broader knowledge base of nucleophilic aromatic substitution reactions and the chemistry of polysubstituted aromatic systems. The insights gained from investigating its synthesis and transformations can inform the design of new synthetic routes to other complex molecules.

Chemical Properties and Synthesis of this compound

The chemical identity and key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H8ClNO3 | nih.govscbt.comcookechem.com |

| Molecular Weight | 201.61 g/mol | nih.govscbt.comcookechem.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 29604-25-9 | scbt.comcookechem.comchemicalbook.com |

| Canonical SMILES | CCOC1=C(C=C(C=C1)Cl)N+[O-] | nih.gov |

| InChI Key | SKMDJPLCXWZTCN-UHFFFAOYSA-N | nih.gov |

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a more readily available starting material. chemicalbook.com Specifically, it can be synthesized from 2,4-dichloronitrobenzene (B57281) by reacting it with sodium ethoxide. chemicalbook.com In this reaction, the ethoxide ion selectively displaces one of the chlorine atoms on the benzene ring.

Detailed Research Findings

Research into substituted nitrobenzenes has provided significant insights into their reactivity. The nitro group is a strong electron-withdrawing group, which profoundly influences the chemical properties of the aromatic ring. numberanalytics.com This electron-withdrawing nature makes the benzene ring susceptible to nucleophilic aromatic substitution, a key reaction for introducing various functional groups. wikipedia.org For instance, in compounds like 4-nitrochlorobenzene, the chloride is readily displaced by strong nucleophiles. wikipedia.org

The reduction of the nitro group to an amino group is another cornerstone reaction of nitroaromatic compounds. chemcess.com This transformation is pivotal in the industrial synthesis of anilines, which are precursors to a vast range of products including dyes, pharmaceuticals, and polymers. chemcess.com The specific conditions of the reduction can be controlled to yield different products, such as azoxybenzene, azobenzene, and phenylhydroxylamine. wikipedia.org

Propriétés

IUPAC Name |

4-chloro-1-ethoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMDJPLCXWZTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287901 | |

| Record name | Benzene, 4-chloro-1-ethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102236-24-8 | |

| Record name | Benzene, 4-chloro-1-ethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 1 Ethoxy 2 Nitrobenzene

Established Synthetic Pathways via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry for substituting a leaving group on an aromatic ring with a nucleophile. wikipedia.org This mechanism is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group (NO₂). wikipedia.orglibretexts.org The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby facilitating the substitution. wikipedia.org For the synthesis of 4-Chloro-1-ethoxy-2-nitrobenzene, this pathway is a primary and well-established method.

A direct and common method for preparing this compound involves the reaction of 2,4-Dichloronitrobenzene (B57281) with an ethoxide source, such as sodium ethoxide. chemicalbook.com In this reaction, the chlorine atom at the C-1 position (para to the nitro group) is selectively displaced by the ethoxide nucleophile. The nitro group strongly activates the para position for nucleophilic attack, making the chloride at this position a good leaving group.

The reaction typically proceeds by dissolving 2,4-Dichloronitrobenzene in a suitable solvent and treating it with sodium ethoxide. The nucleophilic ethoxide ion attacks the carbon atom bearing the chlorine at the para position to the nitro group, leading to the formation of the desired product, this compound. This reaction can also yield a smaller amount of the isomeric product, 2-chloro-1-ethoxy-4-nitrobenzene. chemicalbook.com

Reaction Conditions for Synthesis from 2,4-Dichloronitrobenzene

| Reactant | Reagent | Product(s) | Yield |

|---|---|---|---|

| 2,4-Dichloronitrobenzene | Sodium ethoxide | This compound | 75% (Spectr.) |

Table 1: Summary of yields for the synthesis of this compound via nucleophilic aromatic substitution. Data sourced from ChemicalBook. chemicalbook.com

Exploration of Alternative Synthetic Routes

Beyond the direct substitution on dichlorinated nitrobenzenes, alternative synthetic strategies exist. These routes may involve multiple steps or start from different precursors, offering flexibility in the manufacturing process.

An alternative approach is the etherification of 4-chloro-2-nitrophenol (B165678). This method first requires the synthesis of the key intermediate, 4-chloro-2-nitrophenol. This phenol (B47542) can be prepared through the hydrolysis of 1,4-dichloro-2-nitrobenzene (B41259) or 2,5-dichloronitrobenzene. wikipedia.orgchemicalbook.comgoogle.com For instance, the hydrolysis of 2,5-dichloronitrobenzene using an aqueous solution of sodium hydroxide (B78521) under pressure at elevated temperatures yields 4-chloro-2-nitrophenol. chemicalbook.comgoogle.com

Once 4-chloro-2-nitrophenol is obtained, it can be converted to this compound through a Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent like ethyl iodide or diethyl sulfate.

Longer synthetic sequences starting from more basic building blocks can also be employed. For example, 1,4-dichlorobenzene (B42874) can be nitrated to produce 1,4-dichloro-2-nitrobenzene. wikipedia.org This intermediate can then undergo nucleophilic aromatic substitution where the chloride adjacent to the nitro group is displaced by a hydroxide to form 4-chloro-2-nitrophenol, which can then be etherified as described above. wikipedia.org

Another multi-step route can start from 4-chloroaniline (B138754). mdpi.com Oxidation of 4-chloroaniline can produce 4-nitrochlorobenzene. mdpi.comwikipedia.org Subsequent functionalization would be required to introduce the ethoxy group, although this is a less direct route to the target compound. The synthesis of the precursor 2,4-dichloronitrobenzene itself starts from the nitration of meta-dichlorobenzene. google.com

Process Optimization and Yield Enhancement in the Synthesis of this compound

Optimizing the synthesis of this compound is crucial for industrial applications to maximize yield, minimize byproducts, and reduce costs. Optimization strategies can be applied to various synthetic steps.

For etherification reactions, optimization can involve screening different bases, solvents, and ethylating agents to find the conditions that give the highest conversion and selectivity. In related nitration processes, such as the synthesis of 2-ethoxy-4-nitrophenol, studies have compared different nitrating agents and catalysts. For example, using ferric nitrate (B79036) as a catalyst for nitration was found to be an optimal choice in one study, leading to a yield of 55.48%. researchgate.net

Modern approaches to reaction optimization, such as high-throughput experimentation (HTE) and the use of self-optimizing flow reactors, can systematically and rapidly screen a wide range of reaction parameters. semanticscholar.org These techniques allow for the synchronous optimization of multiple variables, including temperature, concentration, catalyst loading, and residence time, to efficiently determine the optimal conditions for yield and purity. semanticscholar.org

Table 2: Overview of potential strategies for optimizing the synthesis of this compound and its intermediates.

Reactivity and Chemical Transformations of 4 Chloro 1 Ethoxy 2 Nitrobenzene

Transformations Involving the Nitro Moiety

The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably an amino group, which then serves as a key intermediate for further synthetic operations.

Reduction to Amino-Functionalized Benzene (B151609) Derivatives

The reduction of the nitro group in aromatic compounds to an amine is a fundamental transformation in organic synthesis. For 4-chloro-1-ethoxy-2-nitrobenzene, this conversion yields 4-chloro-2-ethoxyaniline (B2635477), a valuable substituted o-phenylenediamine (B120857) derivative. The primary challenge in this reduction is to achieve chemoselectivity, reducing the nitro group without affecting the chloro substituent (hydrogenolysis).

A variety of reducing agents and catalytic systems can be employed for this purpose. nih.gov Catalytic hydrogenation is a common method, but the choice of catalyst is crucial to prevent dechlorination. While palladium on carbon (Pd/C) is a powerful catalyst for nitro reduction, it can also facilitate the cleavage of the carbon-chlorine bond. ijariie.com For substrates containing aromatic halogens, Raney nickel is often a more suitable catalyst as it shows higher selectivity for the nitro group reduction while leaving the halogen intact. ijariie.com

Other methods for nitro group reduction that tolerate halogen substituents include the use of metals in acidic media, such as iron (Fe) or zinc (Zn), and the use of tin(II) chloride (SnCl₂). ijariie.com These methods provide mild conditions for converting nitroarenes to anilines in the presence of other reducible groups.

A patented process for the reduction of the related compound, 4-chloro-2,5-dimethoxynitrobenzene, highlights a specific set of conditions applicable to this class of molecules. The process involves catalytic hydrogenation using a modified platinum-on-carbon catalyst in an aromatic solvent like toluene (B28343) or xylene. The reaction is conducted at elevated temperatures (80° to 110° C) and pressures (5 to 50 atmospheres) in the presence of a basic compound (e.g., sodium hydroxide) and an amine. researchgate.net These conditions are designed to ensure high yield and purity of the corresponding aniline (B41778) while maintaining the integrity of the chloro group. researchgate.net

Table 1: Selected Methods for Nitro Group Reduction

| Reagent/Catalyst | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Raney Nickel | Aromatic nitro compounds with halogen substituents | Good for avoiding dehalogenation of aryl chlorides. | ijariie.com |

| Iron (Fe) in acidic media | Aromatic nitro compounds | Mild method, tolerates other reducible groups. | ijariie.com |

| Tin(II) Chloride (SnCl₂) | Aromatic nitro compounds | Mild method, good chemoselectivity. | ijariie.com |

| Modified Pt/C | 4-chloro-2,5-dimethoxynitrobenzene | High yield and purity of aniline product; requires elevated temperature and pressure. | researchgate.net |

Reactivity in Condensation and Cyclization Reactions

The primary role of the nitro group in condensation and cyclization reactions is often indirect. Following its reduction to an amino group, the resulting 4-chloro-2-ethoxyaniline becomes a prime candidate for building heterocyclic structures. This ortho-substituted diamine precursor can react with various electrophiles to form fused ring systems.

One of the most significant applications is in the synthesis of substituted benzimidazoles. The condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid is a fundamental method for forming the benzimidazole (B57391) core. ijariie.comnih.gov For example, reacting 4-chloro-2-ethoxyaniline with various aldehydes in the presence of a catalyst would yield 5-chloro-7-ethoxy-2-substituted-1H-benzimidazoles. A wide range of catalysts, including supported gold nanoparticles and sodium hexafluoroaluminate, have been shown to promote this transformation under mild conditions. nih.govmdpi.com

Similarly, the reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and effective method for synthesizing quinoxalines. nih.govchim.it Therefore, 4-chloro-2-ethoxyaniline can be condensed with compounds like glyoxal (B1671930) or benzil (B1666583) to produce 6-chloro-8-ethoxy-substituted quinoxalines. Modern synthetic protocols often employ green methodologies, such as using recyclable catalysts or conducting the reaction in an aqueous medium, to improve the efficiency and environmental footprint of the synthesis. nih.gov

Table 2: Cyclization Reactions of o-Phenylenediamine Derivatives

| Reactant | Resulting Heterocycle | General Method | Reference |

|---|---|---|---|

| Aldehydes | Benzimidazole | Oxidative cyclocondensation of the intermediate Schiff base. | nih.gov |

| Carboxylic Acids | Benzimidazole | Condensation under acidic conditions, often at high temperatures. | nih.gov |

| 1,2-Dicarbonyl Compounds | Quinoxaline | Condensation reaction, often catalyzed by acid. | nih.gov |

| α-Haloketones | Quinoxaline | Condensation-oxidation reaction. | chim.itacgpubs.org |

Transformations Involving the Chloro Moiety

The chlorine atom on the benzene ring is subject to replacement through nucleophilic substitution or can participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement and Substitution Reactions

The benzene ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. This activation is most pronounced at the positions ortho and para to the nitro group. In this molecule, the chloro substituent is located para to the nitro group, making it susceptible to displacement by strong nucleophiles. chegg.comwikipedia.org

Reactions with various nucleophiles can lead to a range of substituted products. For instance, heating the compound with sodium hydroxide (B78521) would yield 4-ethoxy-3-nitrophenol. Similarly, reaction with alkoxides like sodium methoxide (B1231860) would replace the chlorine with a methoxy (B1213986) group, and reaction with ammonia (B1221849) or amines would lead to the corresponding substituted anilines.

The mechanism of SNAr involves the attack of the nucleophile on the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate, thereby lowering the activation energy for the reaction. chegg.com A study on the closely related 1,2-dichloro-4-nitrobenzene shows that when treated with sodium ethoxide, the ethoxy group preferentially displaces the chlorine atom at the 1-position (para to the nitro group) over the chlorine at the 2-position (meta to the nitro group), underscoring the directing effect of the nitro substituent. chegg.com

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituent in this compound can serve as a handle for such transformations, including the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions offer a route to introduce aryl, vinyl, or amino groups at the 4-position.

For example, a Suzuki-Miyaura coupling reaction would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base. This would result in the formation of a substituted biphenyl (B1667301) derivative. Research on similar halo-nitroaromatic substrates, such as 1,4-dibromo-2-nitrobenzene, has demonstrated that selective cross-coupling is achievable, where one halogen can be reacted preferentially over the other by carefully choosing the catalyst and reaction conditions. researchgate.net

Dehydrohalogenation for Ethenyl Group Introduction

Direct dehydrohalogenation of an aryl chloride to introduce an ethenyl (vinyl) group is not a standard transformation. Such reactions typically lead to benzyne (B1209423) intermediates via elimination, rather than direct vinylation. The introduction of an ethenyl group onto an aromatic ring is more commonly achieved through cross-coupling reactions, such as the Heck reaction, where an alkene is coupled with the aryl halide in the presence of a palladium catalyst.

Reactivity of the Ethoxy Group

The ethoxy group (-OCH2CH3) in this compound is an electron-donating group through resonance, which influences the reactivity of the aromatic ring. However, the ethoxy group itself can also participate in specific reactions, primarily through cleavage of the ether linkage.

One of the principal reactions of the ethoxy group is O-dealkylation , or ether cleavage. This reaction is typically accomplished by treatment with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion on the ethyl group. This results in the formation of 4-chloro-2-nitrophenol (B165678) and a haloalkane. Due to the stability of the aryl-oxygen bond, the cleavage almost exclusively occurs at the ethyl-oxygen bond.

Another potential reaction involving the ethoxy group is its oxidation . While less common, under specific conditions, the ethoxy group can be oxidized to a carboxylic acid group. openstax.org

The presence of the ethoxy group, in comparison to a methoxy group, enhances the lipophilicity of the molecule. chemicalbook.com This can affect its solubility in various organic solvents and may influence reaction kinetics in biphasic systems.

Chemoselectivity and Regioselectivity in Multi-Substituted Systems

The presence of three distinct substituents on the benzene ring of this compound gives rise to significant challenges and opportunities in terms of chemoselectivity and regioselectivity in further chemical transformations. The outcome of a given reaction is determined by the cumulative electronic and steric effects of the chloro, ethoxy, and nitro groups.

Directing Effects of Substituents:

The directing effects of the individual substituents in electrophilic aromatic substitution are well-established. The ethoxy group is an activating, ortho, para-director, the chloro group is a deactivating, ortho, para-director, and the nitro group is a strongly deactivating, meta-director. openstax.org

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OCH2CH3 (Ethoxy) | +R, -I (Resonance donating, inductively withdrawing) | Activating | Ortho, Para |

| -Cl (Chloro) | -I, +R (Inductively withdrawing, resonance donating) | Deactivating | Ortho, Para |

| -NO2 (Nitro) | -R, -I (Resonance and inductively withdrawing) | Strongly Deactivating | Meta |

In an electrophilic substitution reaction on this compound, the directing effects of the substituents must be considered in concert. The powerful activating effect of the ethoxy group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. However, the position para to the ethoxy group is already occupied by the chloro substituent. Therefore, electrophilic attack would be most favored at the position ortho to the ethoxy group and meta to both the chloro and nitro groups.

Nucleophilic Aromatic Substitution:

The presence of the strongly electron-withdrawing nitro group significantly activates the benzene ring towards nucleophilic aromatic substitution. This is exemplified in the synthesis of this compound itself, which can be prepared from 2,4-dichloronitrobenzene (B57281) and sodium ethoxide. nih.govchegg.com The ethoxide selectively displaces the chloride that is para to the nitro group, as the negative charge of the Meisenheimer intermediate is stabilized by resonance involving the nitro group.

Chemoselective Reduction of the Nitro Group:

A common and important transformation of nitroaromatic compounds is the reduction of the nitro group to an amine. In a molecule with multiple functional groups like this compound, the chemoselective reduction of the nitro group without affecting the chloro or ethoxy groups is a key consideration. A variety of reagents can be employed for this purpose, with the choice of reagent influencing the outcome and selectivity. wikipedia.orgscispace.comorganic-chemistry.org

| Reagent | Conditions | Selectivity Notes |

|---|---|---|

| Fe/HCl or Fe/NH4Cl | Acidic or neutral conditions | Classic method, generally effective for nitro group reduction. |

| SnCl2/HCl | Acidic conditions | Another common method for selective nitro group reduction. |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Varying pressures and temperatures | Can sometimes lead to dehalogenation (loss of the chloro group). |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous or biphasic systems | A mild reducing agent often used for selective reductions. |

The resulting 4-chloro-2-ethoxyaniline is a valuable intermediate for the synthesis of more complex molecules, such as pharmaceuticals and dyes. The selective reduction of the nitro group highlights the importance of understanding chemoselectivity in the manipulation of polyfunctionalized aromatic compounds.

Structural Elucidation and Spectroscopic Characterization of 4 Chloro 1 Ethoxy 2 Nitrobenzene

Advanced Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

No experimental ¹H or ¹³C NMR spectra or detailed chemical shift and coupling constant data for 4-Chloro-1-ethoxy-2-nitrobenzene could be located in the searched scientific literature or databases. This information is fundamental for confirming the precise arrangement of protons and carbon atoms within the molecule.

Vibrational Spectroscopy (FT-IR, Raman)

Similarly, there is no available experimental data for the Fourier-transform infrared (FT-IR) or Raman spectra of this compound. These techniques are essential for identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the C-Cl, N-O, and C-O bonds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

While predicted mass-to-charge ratios can be calculated, no experimentally obtained mass spectra or high-resolution mass spectrometry (HRMS) data for this compound have been published. HRMS is crucial for confirming the elemental composition of the molecule with high accuracy.

Electronic Absorption Spectroscopy (UV-Vis)

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound, which would provide information about its electronic transitions, is also not available in the public domain.

X-ray Crystallographic Analysis

Single-Crystal X-ray Diffraction for Molecular Geometry Determination

A search of crystallographic databases, including the Crystallography Open Database, yielded no results for the single-crystal X-ray structure of this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsion angles.

Analysis of Conformational Features (e.g., Dihedral and Torsion Angles)

The primary conformational flexibility in this compound arises from the rotation around the C-O bond of the ethoxy group and the C-N bond of the nitro group. The orientation of the ethoxy group relative to the benzene (B151609) ring is described by the C-C-O-C torsion angles. Similarly, the planarity of the nitro group with respect to the aromatic ring is a key conformational feature.

In many para-substituted nitrobenzene (B124822) derivatives, the nitro group is often found to be slightly twisted out of the plane of the benzene ring. researchgate.netmdpi.com This deviation from planarity is influenced by intermolecular interactions within the crystal lattice. researchgate.netmdpi.com For instance, a study on various para-substituted nitrobenzene derivatives revealed that the mean twist angle of the nitro group is approximately 7.3 degrees. researchgate.netmdpi.com The interplay between the electronic effects of the substituents and the forces of crystal packing determines the final geometry.

The ethoxy group, with its rotatable C-O bond, will also adopt a conformation that minimizes steric hindrance with the adjacent nitro group and optimizes packing efficiency. The specific torsion angles would define whether the ethyl group is oriented in or out of the plane of the benzene ring.

Table 1: Expected Torsion Angles in this compound

| Torsion Angle | Description | Expected Behavior |

| C-C-N-O | Defines the twist of the nitro group | Likely to be non-zero, indicating a slight deviation from planarity with the benzene ring. |

| C-C-O-C | Defines the orientation of the ethoxy group | Will adopt a conformation to minimize steric strain with the ortho-nitro group. |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound would be governed by a variety of weak intermolecular interactions. The presence of a nitro group, a chlorine atom, and an ethoxy group provides sites for several types of interactions.

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to be significant in its crystal packing. rsc.org The oxygen atoms of the nitro group and the ethoxy group can act as hydrogen bond acceptors, forming interactions with the aromatic and ethyl C-H groups of neighboring molecules. These interactions, although individually weak, can collectively play a crucial role in stabilizing the crystal structure. rsc.org

Halogen Bonding: The chlorine atom on the benzene ring can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom, such as an oxygen atom of a nitro group on an adjacent molecule.

π-π Stacking: Nitro-substituted benzenes often exhibit π-π stacking interactions in their crystal structures. rsc.org The electron-withdrawing nature of the nitro group polarizes the aromatic ring, facilitating slipped-parallel stacking arrangements to stabilize the crystal packing. nih.govresearchgate.net

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor/Acceptor Details | Expected Role in Crystal Packing |

| C-H···O Hydrogen Bonding | Aromatic/Ethyl C-H as donor; Nitro/Ethoxy Oxygen as acceptor | Formation of a network of weak interactions, contributing to overall stability. |

| Halogen Bonding | Chlorine atom as donor; Oxygen atom (nitro) as acceptor | Directional interactions that influence the specific arrangement of molecules. |

| π-π Stacking | Benzene rings of adjacent molecules | Likely to be a significant contributor to the crystal packing, often in a slipped-parallel orientation. |

| Dispersion Forces | All atoms in the molecule | Provide a general cohesive force, particularly important for the non-polar parts of the molecule. |

Investigation of Disorder Phenomena in Crystal Structures

Disorder in crystal structures occurs when a molecule or a part of it occupies multiple positions within the crystal lattice. For this compound, disorder could potentially arise from the ethoxy group.

The terminal methyl group of the ethoxy chain could exhibit rotational disorder, where it might occupy two or more positions with different probabilities. This is a common phenomenon for flexible alkyl chains in crystal structures. The entire ethoxy group could also be disordered if the energy barrier for rotation around the C-O bond is low, leading to multiple stable conformations within the crystal.

Without experimental crystallographic data, the presence and nature of any disorder in the crystal structure of this compound remain speculative. Low-temperature X-ray diffraction studies would be necessary to confirm and characterize such phenomena.

Computational and Theoretical Investigations of 4 Chloro 1 Ethoxy 2 Nitrobenzene

Quantum Chemical Studies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 4-Chloro-1-ethoxy-2-nitrobenzene, these studies would provide a deep understanding of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) would be the preferred method for investigating the electronic structure of this compound due to its balance of computational cost and accuracy. Calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to accurately model the electronic environment.

Key properties that would be calculated include the optimized molecular geometry, total energy, and the dipole moment. These results would offer a foundational understanding of the molecule's stability and polarity, stemming from the electron-withdrawing nitro group and the electron-donating, yet sterically influential, ethoxy group, as well as the inductive effects of the chlorine atom.

Molecular Orbital Analysis and Frontier Orbitals

A crucial aspect of DFT studies is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap would suggest higher reactivity. For this compound, the spatial distribution of these orbitals would likely show the HOMO localized around the electron-rich ethoxy group and the benzene (B151609) ring, while the LUMO would be concentrated on the electron-deficient nitro group.

Table 1: Hypothetical Frontier Orbital Data for this compound

| Parameter | Expected Value (eV) | Significance |

| HOMO Energy | ~ -6.5 to -7.5 | Electron-donating capability |

| LUMO Energy | ~ -1.5 to -2.5 | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 | Chemical reactivity and stability |

Note: These values are hypothetical and would need to be confirmed by actual DFT calculations.

Charge Distribution Analysis (e.g., Mulliken, NBO Charges)

To quantify the electronic effects of the substituents, a charge distribution analysis using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be performed. This would assign partial charges to each atom in the molecule, providing a detailed picture of the electron density distribution.

It is expected that the oxygen atoms of the nitro group and the chlorine atom would carry significant negative charges, while the nitrogen atom and the carbon atom attached to the nitro group would be positively charged. The NBO analysis would further provide insights into intramolecular charge transfer interactions, such as those between the lone pairs of the ethoxy oxygen and the antibonding orbitals of the benzene ring.

Conformational Landscape and Energetic Profiling

The ethoxy group in this compound is not fixed in space and can rotate around the C-O bond. A conformational analysis would be necessary to identify the most stable arrangement of this group relative to the plane of the benzene ring.

This analysis would involve systematically rotating the dihedral angle of the ethoxy group and calculating the corresponding energy at each step. The resulting potential energy surface would reveal the global minimum energy conformation, as well as any other local minima and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.

Intermolecular Interaction Analysis and Supramolecular Assembly

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal structure. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate interactions that are shorter than the van der Waals radii, such as hydrogen bonds or other strong contacts.

The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. For this compound, one would expect to see significant contributions from H···H, C···H, O···H, and Cl···H contacts. The relative percentages of these contacts would reveal the dominant forces driving the supramolecular assembly.

Table 2: Expected Contributions to the Hirshfeld Surface for this compound

| Intermolecular Contact | Expected Contribution (%) | Description |

| H···H | 30-40% | General van der Waals interactions |

| O···H/H···O | 15-25% | Weak hydrogen bonding involving the nitro and ethoxy groups |

| C···H/H···C | 10-20% | Interactions involving the aromatic ring |

| Cl···H/H···Cl | 5-15% | Halogen bonding and other contacts involving chlorine |

Note: These percentages are illustrative and depend on the actual crystal packing, which has not been reported.

Reaction Mechanism Elucidation and Transition State Analysis

The study of the reaction mechanisms of substituted aromatic compounds is a cornerstone of organic chemistry, providing insight into their reactivity and the factors that control the formation of products. For this compound, the primary reaction pathway of interest is nucleophilic aromatic substitution (SNAr). This section delves into the theoretical elucidation of this mechanism and the analysis of the associated transition states, drawing upon established principles of physical organic chemistry and computational studies of analogous systems, in the absence of specific published research on this exact molecule.

The SNAr mechanism is generally characterized as a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. In the case of this compound, the chlorine atom serves as the leaving group, and the reaction is significantly influenced by the electronic properties of the ethoxy and nitro substituents.

Computational studies on similar molecules, such as dinitrochlorobenzene, have provided a detailed picture of the SNAr reaction pathway. These studies often employ Density Functional Theory (DFT) to model the geometries and energies of the reactants, intermediates, transition states, and products.

The first step of the reaction is the attack of a nucleophile on the carbon atom bearing the chlorine atom. This leads to the formation of a high-energy transition state, which then relaxes to the more stable Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group.

To illustrate the type of data generated in such computational investigations, the following table presents hypothetical energetic data for the SNAr reaction of this compound with a generic nucleophile (Nu⁻).

Hypothetical Energetic Data for the SNAr Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Meisenheimer Complex | -8.5 |

| Transition State 2 (TS2) | +5.7 |

| Products | -12.0 |

Note: These values are illustrative and not based on actual experimental or computational results.

Transition state analysis in these computational studies focuses on the geometry of the transition state structures (TS1 and TS2). Key parameters that are typically analyzed include the bond lengths between the incoming nucleophile and the aromatic carbon, and the bond length between the aromatic carbon and the leaving group. In TS1, the C-Nu bond is partially formed, and the C-Cl bond is slightly elongated. In TS2, the C-Nu bond is nearly fully formed, and the C-Cl bond is significantly stretched, approaching the point of breaking.

The elucidation of these reaction mechanisms and the characterization of the transition states through computational methods are invaluable for understanding and predicting the reactivity of complex organic molecules like this compound.

Advanced Applications and Material Science Potential of 4 Chloro 1 Ethoxy 2 Nitrobenzene

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of an electron-withdrawing nitro group, a reactive chloro substituent, and an activating ethoxy group makes 4-chloro-1-ethoxy-2-nitrobenzene a valuable starting material for multi-step organic synthesis.

Synthesis of Chiral Compounds

While specific, documented examples of this compound in asymmetric synthesis are not widespread in readily available literature, its structure presents clear potential for the creation of chiral molecules. The nitro group is a key functional handle that can be stereoselectively reduced to an amine using chiral catalysts. This transformation would generate a chiral center, converting the achiral starting material into a valuable chiral building block for pharmaceuticals or other specialized chemicals. Furthermore, the chlorine atom is susceptible to nucleophilic aromatic substitution, where it could be replaced by a chiral nucleophile to introduce stereochemistry into the molecule.

Building Block for Heterocyclic Systems

Chlorinated nitroaromatics are recognized as important building blocks for the synthesis of diverse heterocyclic compounds. chemicalbook.com The reactivity of this compound makes it an excellent candidate for constructing complex ring systems. Research has demonstrated that analogous compounds, such as 4-chloro-1-iodo-2-nitrobenzene, serve as effective intermediates in the synthesis of benzothiazines. google.com Benzothiazines are a class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and cytotoxic properties. nih.gov The synthesis pathway typically involves the reduction of the nitro group to an aniline (B41778), followed by reactions that utilize the halide to facilitate intramolecular cyclization, thereby forming the thiazine (B8601807) ring structure. researchgate.netcuestionesdefisioterapia.com This established utility for similar molecules underscores the potential of this compound as a precursor for novel and medicinally relevant heterocyclic frameworks. mdpi.com

Role in the Development of Functional Materials

The inherent chemical reactivity of this compound allows its derivatives to be incorporated into a variety of functional materials, including herbicides, pigments, and advanced optical systems.

Derivatives in Nitrophenyl Ether Herbicides

Nitrophenyl ethers are a well-established class of herbicides that function by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase in plants. researchgate.netdoi.org These herbicides, such as Bifenox and Oxyfluorfen, are characterized by a diphenyl ether linkage where one of the phenyl rings is substituted with a nitro group. chemicalbook.com The synthesis of these molecules often involves the reaction of a substituted nitrophenol with another halogenated benzene (B151609) ring.

While this compound is not a direct nitrophenyl ether, its core structure is closely related to the intermediates used in this field. It can be readily converted into 4-chloro-2-nitrophenol (B165678), a key building block for such herbicides. Furthermore, the principles of using substituted aryl ethers are central to modern herbicide design, as seen in aryloxyphenoxypropionates, which also rely on an ether linkage to a functionalized aromatic ring to achieve their biological activity.

Potential as Intermediates for Dyes and Pigments

Nitroaromatic compounds are foundational intermediates in the dye industry, particularly for the production of azo and sulfur dyes. chemicalbook.comnih.gov The conversion of the nitro group to an amino group is a critical step, creating an aniline derivative that can be diazotized. unb.ca This two-step process, diazotization followed by coupling with an electron-rich aromatic compound, is the cornerstone of azo dye synthesis. nih.govunb.caijirset.com

A structurally similar compound, 4-chloro-1-methoxy-2-nitrobenzene, is a known intermediate for C.I. Azoic Diazo Component 10. By analogy, this compound can be chemically reduced to form 4-chloro-2-ethoxyaniline (B2635477). This resulting aromatic amine can then be treated with nitrous acid to form a reactive diazonium salt. The subsequent coupling of this salt with phenols or anilines would produce a wide variety of azo dyes with distinct colors, suitable for textile, printing, and pigment applications. atbuftejoste.com.ng

Exploration in Optoelectronic and Non-Linear Optical (NLO) Materials

The development of materials with significant non-linear optical (NLO) properties is crucial for applications in telecommunications, optical computing, and laser technology. A key strategy in designing these materials is the creation of molecules with a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are attached to a conjugated π-system.

This compound is an ideal precursor for such materials. The chemical reduction of its nitro group (-NO2, a strong electron acceptor) to an amino group (-NH2, a strong electron donor) results in 4-chloro-2-ethoxyaniline. This derivative possesses the requisite intramolecular charge-transfer character for NLO activity.

Studies on the closely related molecule, 4-chloro-2-nitroaniline (B28928) (4Cl2NA), have confirmed the viability of this approach. Single crystals of 4Cl2NA, grown by the slow evaporation method, were found to have a non-centrosymmetric space group, a prerequisite for second-order NLO effects. researchgate.netresearchgate.netspringerprofessional.de The material demonstrated significant second-harmonic generation (SHG), a key NLO property, making it a promising candidate for optoelectronic applications. researchgate.netresearchgate.net This research highlights the potential of this compound as a readily available starting material for the synthesis of advanced NLO materials. google.com

Interactive Table: NLO Properties of a Related Compound (4-Chloro-2-nitroaniline)

| Property | Finding | Significance | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Indicates a specific, ordered arrangement of molecules in the solid state. | researchgate.net |

| Space Group | Pc | A non-centrosymmetric space group, which is essential for exhibiting second-order NLO properties like SHG. | researchgate.netresearchgate.net |

| Thermal Stability | Stable up to 115 °C | Defines the operational temperature range for potential device applications. | researchgate.net |

| NLO Activity | Confirmed Second-Harmonic Generation (SHG) | Demonstrates the material's ability to convert laser light from one frequency to double that frequency. | researchgate.net |

Utilization as Reference Standards and Analytical Probes

The utility of a compound as a reference standard is predicated on its purity, stability, and well-characterized analytical profile. While this compound is available from chemical suppliers, it is often provided for early discovery research without extensive analytical data. This suggests that it is not currently established as a certified reference material for routine analytical applications.

However, its distinct molecular structure, featuring chloro, ethoxy, and nitro groups on a benzene ring, gives it a unique spectroscopic signature. In specialized research contexts, it could theoretically serve as a reference point or an analytical probe. For instance, in studies involving the environmental monitoring of nitroaromatic compounds, which are known pollutants from industrial processes like dye and pesticide manufacturing, a well-characterized sample of this compound could be used to develop and validate new analytical methods. mdpi.comepa.gov Its specific retention time in chromatographic separations and its unique mass-to-charge ratio in mass spectrometry could make it a useful, albeit specialized, analytical target.

The presence of the nitro group, which is electroactive, also opens up the possibility of its use as an electrochemical probe. The reduction of the nitro group can be monitored, and the potential at which this occurs could be sensitive to the local chemical environment, offering a potential, though not yet documented, application in sensor development.

Emerging Applications in Specialized Chemical Technologies

The true potential of this compound likely lies in its role as a precursor or intermediate in the synthesis of more complex molecules with specific technological applications. The reactivity of the chloro and nitro substituents on the aromatic ring allows for a variety of chemical transformations, making it a versatile building block.

Intermediate in Synthesis:

Nitroaromatic compounds are fundamental starting materials in the chemical industry, particularly for the synthesis of amines via hydrogenation of the nitro group. These amines are, in turn, crucial for the production of dyes, pigments, and pharmaceuticals. epa.govmdpi.com While direct evidence for the large-scale industrial use of this compound is scarce, its structure suggests it could be a valuable intermediate. The resulting aniline derivative, 4-Chloro-1-ethoxy-2-aminobenzene, could be a precursor to novel dyes or pigments with specific colorimetric properties influenced by the chloro and ethoxy substituents.

Furthermore, the field of medicinal chemistry often utilizes complex substituted aromatic compounds as scaffolds for the development of new therapeutic agents. For example, a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, serves as an intermediate in the synthesis of the anti-diabetic drug dapagliflozin. This highlights the potential for halogenated and alkoxy-substituted nitrobenzenes to be starting points for the synthesis of bioactive molecules.

Material Science Research:

In the realm of material science, the electronic properties of nitroaromatic compounds are of interest. The strong electron-withdrawing nature of the nitro group significantly influences the electronic structure of the benzene ring. researchgate.netacs.orgacs.org This property is fundamental to the design of materials with specific optical or electronic characteristics. Research into substituted nitrobenzenes contributes to a deeper understanding of structure-property relationships, which can inform the development of new materials for electronics or nonlinear optics. While specific studies on this compound in this context are not prominent, it serves as a model compound for theoretical and experimental investigations into the effects of multiple substituents on the properties of aromatic systems.

Future Research Directions and Challenges

Sustainable Synthesis and Green Chemistry Approaches

The future synthesis of 4-Chloro-1-ethoxy-2-nitrobenzene will increasingly be guided by the principles of green chemistry, aiming to reduce the environmental footprint of its production. Traditional synthesis routes often rely on harsh conditions and hazardous reagents. For instance, the nitration of chloro- or ethoxy-substituted benzenes typically involves strong acids like nitric and sulfuric acid, while etherification might use volatile organic solvents. nih.gov Future research should focus on developing more benign and efficient alternatives.

Key research objectives include:

Catalytic Nitration: Investigating solid acid catalysts or milder nitrating agents to replace the conventional mixed-acid process. organic-chemistry.org This would minimize corrosive waste streams and enhance safety.

Green Solvents: Exploring the use of greener solvents such as ionic liquids, supercritical fluids (like CO2), or even water for the synthesis steps. researchgate.net These solvents can reduce pollution and may be recyclable.

Energy-Efficient Methods: The application of microwave irradiation or ultrasound technology could accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.gov

Atom Economy: Designing synthesis pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring novel convergent synthesis strategies.

A comparative table of conventional versus potential green synthesis approaches is presented below.

| Synthesis Step | Conventional Method | Potential Green Alternative | Key Advantages of Green Alternative |

| Nitration | Mixed Acid (HNO₃/H₂SO₄) | Solid acid catalysts; Nitrating agents like dinitrogen pentoxide | Reduced corrosive waste; Easier catalyst separation; Milder reaction conditions |

| Etherification | Williamson ether synthesis with volatile organic solvents | Phase-transfer catalysis; Use of greener solvents (e.g., ionic liquids, biomass-derived solvents) | Reduced use of hazardous solvents; Potentially higher yields and selectivity |

| Energy Input | Conventional thermal heating | Microwave-assisted synthesis; Sonochemistry (ultrasound) | Faster reaction rates; Lower energy consumption; Improved process control |

Discovery of Novel Reactivity and Catalytic Transformations

The unique electronic nature of this compound, arising from the electron-withdrawing nitro and chloro groups and the electron-donating ethoxy group, suggests a rich and underexplored reactivity profile. Future research is poised to uncover novel transformations by leveraging modern catalytic systems.

Cross-Coupling Reactions: The chloro substituent provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). nih.govchemrxiv.org Research into using this compound as a building block for complex molecules, such as pharmaceuticals or functional materials, is a promising direction. Recent advances have even shown the potential for using the nitro group itself as a coupling partner, a strategy that could be explored for this molecule. nih.gov

C-H Activation: The directing ability of the nitro and ethoxy groups could be harnessed for regioselective C-H activation, allowing for the direct introduction of new functional groups onto the aromatic ring without pre-functionalization. rsc.org This offers a more atom- and step-economical approach to creating a library of derivatives.

Selective Reduction of the Nitro Group: While the reduction of nitro groups to amines is a classic transformation, future work can focus on developing catalysts for the selective partial reduction to nitroso or hydroxylamine (B1172632) intermediates. acs.orgjsynthchem.com These intermediates are valuable for synthesizing more complex nitrogen-containing heterocycles. Furthermore, direct reductive cross-coupling reactions that utilize the nitro group are an emerging area of interest. rsc.org

In-depth Understanding of Structure-Property Relationships through Advanced Characterization

A fundamental challenge and opportunity lie in developing a comprehensive understanding of how the specific arrangement of substituents in this compound dictates its physicochemical properties. While computational models provide initial estimates, empirical data from advanced characterization techniques are crucial for validation and refinement. nih.govnih.gov

Future research should employ a combination of:

Advanced Spectroscopy: Techniques like 2D NMR, solid-state NMR, and advanced Raman and IR spectroscopy can provide detailed insights into the molecular structure, conformation, and intermolecular interactions. researchgate.netrsc.org

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and packing in the solid state, which is foundational for understanding its material properties.

Computational Chemistry: High-level DFT (Density Functional Theory) calculations can be used to model electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for predicting reactivity and electronic behavior. nih.govmdpi.com Correlating these computational predictions with experimental data will lead to more robust structure-property models. researchgate.net

The following table outlines key properties and the techniques to investigate them:

| Property | Characterization Technique | Significance |

| Molecular Structure | X-ray Crystallography, 2D NMR | Confirms connectivity and conformation, essential for reactivity models. |

| Electronic Properties (HOMO/LUMO) | Cyclic Voltammetry, UV-Vis Spectroscopy, DFT Calculations | Predicts reactivity, electronic transitions, and potential for optoelectronic applications. |

| Vibrational Modes | FT-IR, Raman Spectroscopy | Provides a fingerprint of the molecule and insights into bond strengths and functional groups. researchgate.net |

| Intermolecular Interactions | Solid-state NMR, X-ray Crystallography | Influences crystal packing, melting point, and solubility. |

Expansion of Applications in Contemporary Materials Science

The inherent properties of the nitroaromatic system in this compound suggest its potential as a precursor for advanced materials. nih.gov Research in this area could unlock new applications by strategically modifying its structure.

Nonlinear Optical (NLO) Materials: Nitroaromatic compounds are known to exhibit NLO properties. Derivatives of this compound could be synthesized and screened for their NLO response, with potential applications in telecommunications and optical computing.

Functional Dyes and Sensors: By modifying the aromatic ring through the transformations described in section 7.2, it may be possible to create novel dyes with specific absorption and emission properties. These could be investigated as fluorescent probes for detecting specific analytes. spectroscopyonline.com

Polymer Science: The compound could serve as a monomer or a precursor to monomers for high-performance polymers. The presence of the polar nitro group and the reactive chloro group could be exploited to create polymers with unique thermal, mechanical, or electronic properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Property Prediction: ML models can be trained on datasets of similar nitroaromatic compounds to predict the properties of new, unsynthesized derivatives of this compound. researchgate.netarxiv.orgtandfonline.comacellera.com This would allow for the in silico screening of large virtual libraries to identify candidates with desired characteristics, such as high NLO activity or specific biological interactions, before committing to laboratory synthesis. nih.govresearchgate.net

Reaction Optimization: AI algorithms can analyze experimental data to optimize reaction conditions for the synthesis and transformation of this compound, leading to higher yields, better selectivity, and reduced development time. mdpi.com

De Novo Design: Generative AI models could be employed to design novel derivatives of this compound tailored for specific applications. By learning the underlying structure-property relationships, these models can propose new molecules that are predicted to have superior performance.

The integration of AI and ML promises to accelerate the pace of discovery and innovation in the exploration of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-1-ethoxy-2-nitrobenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis can be optimized using halogenation or nitration strategies. For example, chlorination of ethoxy-nitrobenzene derivatives (e.g., via thionyl chloride or oxalyl chloride) under controlled temperatures (0–50°C) in solvents like dichloromethane or benzene yields higher purity products . Reaction time (1–12 hours) and catalyst selection (e.g., N-methylacetamide vs. DMF) significantly impact regioselectivity and byproduct formation. Post-synthesis purification via column chromatography or recrystallization in non-polar solvents is recommended.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., aromatic proton splitting near nitro/chloro groups) .

- UV-Vis : Absorbance peaks at ~300–400 nm indicate π→π* transitions in nitroaromatic systems .

- HPLC/GC-MS : Use reverse-phase HPLC (C18 column) with acetonitrile/water gradients to assess purity (>98%) and detect trace impurities .

Q. How does the compound’s stability vary under different storage conditions (light, temperature, solvents)?

- Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition onset at ~150°C. Store in amber vials at 4°C to prevent photodegradation. Solubility studies in polar aprotic solvents (e.g., DMSO, DMF) reveal minimal hydrolysis over 30 days, whereas aqueous solutions degrade rapidly (pH-dependent nitro group reduction) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the nitro and ethoxy groups in this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can model electronic effects (e.g., nitro group electron-withdrawing strength) and predict sites for electrophilic substitution. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) help assess solvation effects on reaction pathways .

Q. How can researchers resolve contradictions in reported synthetic yields or regioselectivity data?

- Methodological Answer : Systematic comparison of reaction parameters (e.g., temperature, stoichiometry) using design-of-experiments (DoE) approaches identifies critical variables. For example, conflicting reports on chlorination efficiency in benzene vs. dichloromethane may arise from solvent polarity effects on intermediate stabilization. Cross-validate results using kinetic studies (e.g., in situ FTIR monitoring) .

Q. What strategies enable selective derivatization of this compound for functional material development?

- Methodological Answer :

- Nitro Group Reduction : Catalytic hydrogenation (Pd/C, H₂) or NaBH₄/FeCl₃ yields amino derivatives for polymer precursors .

- Ethoxy Substitution : Nucleophilic aromatic substitution (e.g., with thiols or amines) at the chloro position requires Lewis acid catalysis (e.g., AlCl₃) .

Q. What in vitro/in vivo models are appropriate for preliminary toxicological profiling of this compound?

- Methodological Answer :

- In Vitro : Ames test (mutagenicity), MTT assay (cytotoxicity in HepG2 cells) .

- In Vivo : Acute toxicity studies in rodents (OECD 423) at 50–300 mg/kg doses, focusing on hepatic and renal biomarkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.